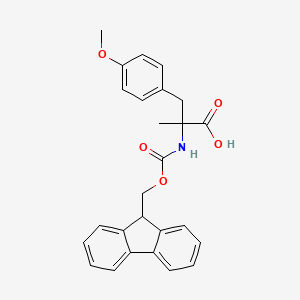
2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is typically synthesized in laboratory-scale quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid is used in various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving biochemical pathways and interactions.
Medicine: Research involving this compound can provide insights into potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-Cyclohexyl-3-(9H-fluoren-10-ylmethoxycarbonylamino)propanoic acid
- 3-Cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine
Uniqueness
2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid is unique due to its specific structural features, such as the cyclohexyl and fluorenyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C26H25NO5 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-26(24(28)29,15-17-11-13-18(31-2)14-12-17)27-25(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
WONUPITUTOCJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
![2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072203.png)
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13072212.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)

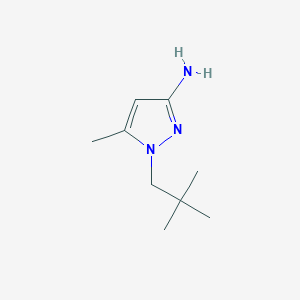
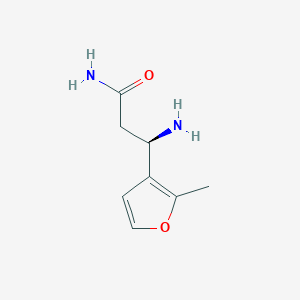
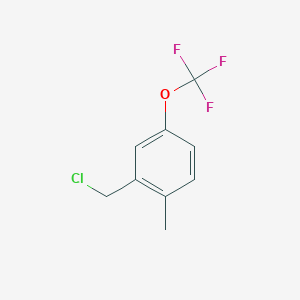
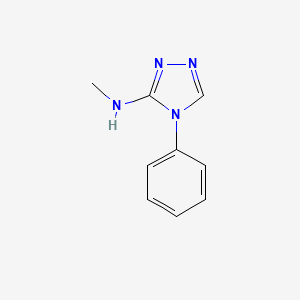
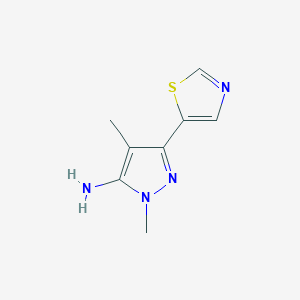
![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
